N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Copper catalysis Oxalamide ligand design Unsymmetrical oxalamides

Procure this unsymmetrical oxalamide to investigate bidentate ligand geometry in copper-catalyzed cross-coupling or as a hydrogen-bond-donor probe in medicinal chemistry. Its 3-hydroxy-3-phenylpropyl side chain introduces a secondary alcohol stereocenter and a donor/acceptor pair absent in des-hydroxy analogs, directly influencing catalyst speciation and target binding. Ideal for parallel synthesis SAR and PAMPA permeability panels comparing lipophilicity against polar oxalamide alternatives. Confirm specifications via quote.

Molecular Formula C16H18N2O3S
Molecular Weight 318.39
CAS No. 1396747-35-5
Cat. No. B2468100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide
CAS1396747-35-5
Molecular FormulaC16H18N2O3S
Molecular Weight318.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)O
InChIInChI=1S/C16H18N2O3S/c19-14(12-5-2-1-3-6-12)8-9-17-15(20)16(21)18-11-13-7-4-10-22-13/h1-7,10,14,19H,8-9,11H2,(H,17,20)(H,18,21)
InChIKeyQYCRBWGVTRQPKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-Hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 1396747-35-5): Procurement-Ready Structural Profile


N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 1396747-35-5) is a synthetic, unsymmetrical oxalamide derivative featuring a 3-hydroxy-3-phenylpropyl substituent on one amide nitrogen and a thiophen-2-ylmethyl group on the other . It belongs to the broader class of N,N′-disubstituted oxalamides, a scaffold recognized for its capacity to act as a bidentate ligand in copper-catalyzed cross-coupling reactions and as a privileged motif in medicinal chemistry for serine hydrolase inhibition [1]. This compound is currently available exclusively from specialty chemical suppliers for research purposes; no pharmacopoeial monograph or global regulatory filing exists at this time .

Why N1-(3-Hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide Cannot Be Replaced by In-Class Oxalamide Analogs


Generic substitution among N,N′-disubstituted oxalamides is unsupported without explicit, matched-assay comparative data. The 3-hydroxy-3-phenylpropyl side chain introduces a secondary alcohol stereocenter and a hydrogen-bond donor/acceptor pair whose spatial orientation within a target binding pocket differs fundamentally from that of simple aryl, benzyl, or phenethyl oxalamides [1]. In the context of copper-catalyzed transformations, homologous ligands such as N,N′-bis(thiophen-2-ylmethyl)oxalamide (BTMO) have demonstrated that minor alterations in the N-substituent alter both catalyst resting-state speciation and substrate scope; an unsymmetrical analog like the target compound would therefore not be expected to reproduce BTMO's validated reaction profiles without independent optimization [2]. The absence of published comparative selectivity, metabolic stability, or in vivo pharmacokinetic data for closely related oxalamides means that procurement of an analog as a 'drop-in' replacement constitutes an unvalidated assumption [3].

N1-(3-Hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide: Quantitative Differentiation Evidence Against Comparators — Data Availability Assessment


Structural Differentiation from Symmetrical Bis(thiophen-2-ylmethyl)oxalamide (BTMO): An Unsymmetrical Scaffold with a Secondary Alcohol Pharmacophore

The target compound differs from the well-characterized ligand N,N′-bis(thiophen-2-ylmethyl)oxalamide (BTMO) by replacement of one thiophen-2-ylmethyl arm with a 3-hydroxy-3-phenylpropyl chain. BTMO has demonstrated general effectiveness as a bidentate ligand in CuI-catalyzed C–O cross-coupling, enabling biarylether formation from (hetero)aryl bromides and phenols at 100°C with 5 mol% CuI [1]. The unsymmetrical target compound introduces a secondary alcohol that could serve as an additional metal-coordination site or as a handle for further derivatization, a feature absent in BTMO. No direct head-to-head catalytic performance comparison between these two ligands has been published.

Copper catalysis Oxalamide ligand design Unsymmetrical oxalamides

Differentiation from N1-(3-Phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide: The Impact of the Benzylic Hydroxyl Group on Hydrogen-Bonding Capacity

N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS not enumerated) represents the direct des-hydroxy analog of the target compound. The sole structural difference is the presence (target) versus absence (comparator) of the hydroxyl group at the benzylic position of the phenylpropyl chain . In medicinal chemistry campaigns targeting serine hydrolases or kinases, the introduction of a hydroxyl group at this position is known to markedly influence target engagement through hydrogen-bonding interactions with catalytic triad residues or the kinase hinge region, though no data for this specific pair exist in the public domain.

Medicinal chemistry Oxalamide SAR Hydrogen-bond donor

Physicochemical Differentiation: Calculated LogP and Solubility Profile Relative to N1-(4-Hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide

The target compound is distinguished from N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS not enumerated) by the replacement of a 4-hydroxyphenyl ring with a flexible 3-hydroxy-3-phenylpropyl chain. This structural change is predicted to alter both lipophilicity and aqueous solubility. While no experimentally measured logP or solubility values exist for the target compound, the replacement of a rigid aromatic ring with a flexible alkyl chain bearing a terminal phenyl group is expected to increase logP by approximately 0.5–1.5 log units based on fragment-based calculations [1], and to reduce aqueous solubility relative to the more polar 4-hydroxyphenyl analog [2].

Physicochemical properties logP prediction Oxalamide solubility

Synthetic Accessibility and Intermediate Utility: Differentiation from Multi-Step Heterocyclic Oxalamides

The target compound is synthesized via a single-step condensation between commercially available 3-hydroxy-3-phenylpropylamine and thiophen-2-ylmethylamine using oxalyl chloride, yielding the unsymmetrical oxalamide directly . This contrasts with more complex oxalamides such as N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide, which require multi-step assembly of indoline and thiophene-containing intermediates prior to oxalamide bond formation . The one-step accessibility of the target compound makes it an attractive choice as a structurally informed screening intermediate or as a modular building block for parallel library synthesis.

Synthetic chemistry Building block Oxalamide coupling

N1-(3-Hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide: Evidence-Informed Application Scenarios for Procurement Planning


Exploratory Ligand Screening for Copper-Catalyzed Cross-Coupling Reactions

The unsymmetrical oxalamide topology of this compound, incorporating a secondary alcohol on one N-arm, offers a ligand geometry that departs from the symmetrical BTMO scaffold. Research groups investigating structure-activity relationships in copper-catalyzed C–O or C–N bond-forming reactions may procure this compound to probe whether the alcohol moiety introduces beneficial hydrogen-bonding interactions with substrate or alters catalyst resting-state speciation. Such screening programs would benchmark the target compound's catalytic performance directly against BTMO under standardized conditions (e.g., 5 mol% CuI, 100°C) to quantify any differential effect on turnover number or substrate scope [1].

Medicinal Chemistry Hit-to-Lead Exploration Targeting Serine Hydrolases or Kinases Requiring a Hydrogen-Bond Donor Pharmacophore

For project teams engaged in covalent or reversible inhibitor design against enzymes with a conserved hydrogen-bond acceptor in the active site (e.g., serine hydrolase oxyanion hole or kinase hinge backbone carbonyl), the benzylic hydroxyl group distinguishes this oxalamide from des-hydroxy analogs. Procurement is appropriate when the initial hit contains a 3-phenylpropyl oxalamide motif and the medicinal chemistry plan calls for introduction of a hydrogen-bond donor to probe an auxiliary interaction with the target protein. The absence of published biological data necessitates that the procuring team run internal biochemical and selectivity assays that compare the target compound directly with its N1-(3-phenylpropyl) analog at matched concentrations [2].

Rapid Parallel Library Construction Using a Modular Single-Step Oxalamide Scaffold

The single-step synthesis of this compound from commercially available amines enables rapid analog generation for structure-activity relationship (SAR) studies, an advantage over multi-step heterocyclic oxalamides. Procurement is suited for laboratories employing parallel synthesis platforms or high-throughput chemistry workflows where synthetic step count and intermediate purification burden are critical operational considerations. The target compound can serve as a core scaffold that is subsequently N-derivatized or the secondary alcohol can be further functionalized (e.g., esterified or oxidized) to generate focused libraries, with each library member requiring only one additional synthetic transformation beyond the initial oxalamide coupling .

Physicochemical Property Screening in Membrane Permeability Assays

The predicted higher logP of this compound relative to aryl-hydroxyl oxalamides (e.g., N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide) makes it a candidate for inclusion in panels where passive membrane permeability is a key selection criterion. Teams conducting parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screening across an oxalamide series would procure this compound to determine whether the measured permeability correlates with the predicted logP shift and whether the increased lipophilicity compromises aqueous solubility below the acceptable threshold for the intended assay format. Such data would inform whether this scaffold merits further investment relative to more polar oxalamide alternatives [3].

Quote Request

Request a Quote for N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.